molecular formula C22H17ClN4O6 B5379530 2-({2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile

2-({2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile

Cat. No. B5379530
M. Wt: 468.8 g/mol
InChI Key: BSLGGHQKQZJUQH-BQYQJAHWSA-N
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Description

This compound is a complex organic molecule featuring a variety of functional groups, which may influence its synthesis, reactivity, and physical and chemical properties. While direct studies on this specific compound are scarce, insights can be drawn from related research on similar compounds and functional groups.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of novel polyimides with aromatic structures similar to the target compound requires detailed knowledge of organic chemistry reactions, including nitration, chlorination, Friedel-Crafts acylation, and ring-closure reactions (Wang et al., 2006). These processes are essential for constructing the core structure of the compound, with each step carefully controlled to achieve the desired product.

Molecular Structure Analysis

The molecular structure of a compound defines its reactivity and physical properties. Techniques such as X-ray diffraction and NMR spectroscopy are pivotal in determining the arrangement of atoms within a molecule. For instance, studies on the effect of Cl···π interactions on similar molecular structures highlight the significance of non-covalent interactions in defining molecular conformations (Hori et al., 2011).

Chemical Reactions and Properties

The reactivity of the compound under various conditions can be inferred from related studies on aromatic nitration, photochemical additions, and cyclization reactions. For example, 1,3-dipolar additions and subsequent reactions of similar nitrile-containing compounds offer insights into possible chemical transformations (Fischer & Schneider, 1983).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are influenced by the molecular structure. Polymers derived from similar aromatic compounds demonstrate a range of physical properties, including thermal stability and mechanical strength, which can be relevant to the analysis of the target compound (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for further functionalization, are crucial. Studies on the synthesis and reactions of structurally related compounds provide valuable information on potential chemical behavior and applications (Dalai et al., 2006).

properties

IUPAC Name

2-[[2-chloro-6-ethoxy-4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O6/c1-2-32-18-10-13(7-8-17-19(27(30)31)21(28)26-22(29)25-17)9-16(23)20(18)33-12-15-6-4-3-5-14(15)11-24/h3-10H,2,12H2,1H3,(H2,25,26,28,29)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLGGHQKQZJUQH-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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